Enhanced Calculated Lipophilicity (logP) Versus Unsubstituted Benzamide Core
The target compound's XLogP3-AA of 1.5 reflects a nearly 2-fold increase in calculated lipophilicity over the parent 3,5-dimethoxybenzamide (reported logP range 0.74–1.50) [1]. This shift is directly attributable to the additional carbon atoms and the ethereal oxygen in the tetrahydrofuran (THF) ring. Positioning the target compound closer to the empirical sweet spot for oral bioavailability (logP 1-3), this enhanced but not excessive lipophilicity suggests improved passive membrane permeability relative to the more polar parent core without crossing the excessive logP threshold (>5) that often leads to poor solubility and promiscuous binding.
| Evidence Dimension | Partition Coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 (PubChem); logP = 1.72 (Hit2Lead) |
| Comparator Or Baseline | 3,5-Dimethoxybenzamide: logP = 0.74 – 1.50 |
| Quantified Difference | Up to 2-fold increase in lipophilicity |
| Conditions | Computational predictions using XLogP3 algorithm and vendor-provided logP models |
Why This Matters
For groups screening for cell-permeable probes, this quantifiable logP advantage over more polar benzamide building blocks is a critical selection criterion for moving beyond target binding to observing a cellular phenotypic response.
- [1] PubChem. (2025). Compound Summary for CID 2859420, 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide. National Center for Biotechnology Information. View Source
